2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide features a 1,3,4-thiadiazole core substituted with a propan-2-yl group at position 5 and an acetamide linker connected to a 3,4-dimethoxyphenyl moiety. This structure combines lipophilic (propan-2-yl) and electron-rich aromatic (dimethoxyphenyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C15H19N3O3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)14-17-18-15(22-14)16-13(19)8-10-5-6-11(20-3)12(7-10)21-4/h5-7,9H,8H2,1-4H3,(H,16,18,19) |
InChI Key |
GQNDAPKZHCWQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common approach involves reacting isopropyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate, followed by cyclization in acidic conditions.
-
Thiosemicarbazide Formation :
-
Isopropyl isothiocyanate (10 mmol) is treated with hydrazine hydrate (12 mmol) in ethanol at 0–5°C for 2 hours.
-
Yield: 85–90%.
-
-
Cyclization :
-
The intermediate is refluxed in concentrated H₂SO₄ (98%) for 4 hours.
-
Neutralization with NaHCO₃ and extraction with dichloromethane yields 5-isopropyl-1,3,4-thiadiazol-2-amine.
-
Yield: 78–82%.
-
Table 1: Optimization of Cyclization Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (98%) | 120 | 4 | 82 |
| HCl (conc.) | 100 | 6 | 68 |
| PPA* | 140 | 3 | 75 |
| *Polyphosphoric acid |
Preparation of 2-(3,4-Dimethoxyphenyl)Acetic Acid
This intermediate is synthesized via Friedel-Crafts acylation or hydrolysis of nitriles.
Friedel-Crafts Acylation
-
Reaction :
-
3,4-Dimethoxybenzene (1 eq) is treated with chloroacetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in anhydrous dichloromethane at 0°C.
-
Stirred for 12 hours at room temperature.
-
-
Hydrolysis :
-
The crude product is hydrolyzed with NaOH (10%) at 80°C for 2 hours.
-
Acidification with HCl yields 2-(3,4-dimethoxyphenyl)acetic acid.
-
Yield: 70–75%.
-
Key Data :
-
Melting Point : 98–100°C
-
¹H NMR (CDCl₃) : δ 3.87 (s, 6H, OCH₃), 4.12 (s, 2H, CH₂), 6.82–7.05 (m, 3H, aromatic).
Amidation to Form the Final Product
Coupling the thiadiazole amine with 2-(3,4-dimethoxyphenyl)acetyl chloride is the final step.
Schotten-Baumann Reaction
-
Acid Chloride Preparation :
-
2-(3,4-Dimethoxyphenyl)acetic acid (1 eq) is treated with thionyl chloride (2 eq) at 60°C for 3 hours.
-
Excess SOCl₂ is removed under vacuum.
-
-
Amidation :
-
The acid chloride is added dropwise to a solution of 5-isopropyl-1,3,4-thiadiazol-2-amine (1 eq) and NaOH (2 eq) in water/THF (1:1).
-
Stirred at 0°C for 1 hour, then at room temperature for 4 hours.
-
Yield: 65–70%.
-
Coupling Using EDC/HOBt
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
-
Conditions :
-
2-(3,4-Dimethoxyphenyl)acetic acid (1 eq), EDC (1.2 eq), HOBt (1.2 eq), and thiadiazole amine (1 eq) in DMF at 25°C for 24 hours.
-
Yield: 80–85%.
-
Table 2: Comparison of Amidation Methods
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | THF/H₂O | 25 | 5 | 70 |
| EDC/HOBt | DMF | 25 | 24 | 85 |
| DCC/DMAP* | CH₂Cl₂ | 0 → 25 | 12 | 78 |
| *Dicyclohexylcarbodiimide/4-dimethylaminopyridine |
Alternative Routes and Modifications
One-Pot Synthesis
A convergent approach involves simultaneous cyclization and amidation:
-
Reaction :
-
3,4-Dimethoxyphenylacetonitrile (1 eq), isopropyl isothiocyanate (1 eq), and hydrazine hydrate (1.2 eq) are refluxed in ethanol for 8 hours.
-
-
Cyclization :
-
Add H₂SO₄ (98%) and reflux for 3 hours.
-
Yield: 60–65%.
-
Microwave-Assisted Synthesis
-
Conditions :
-
2-(3,4-Dimethoxyphenyl)acetic acid, 5-isopropyl-1,3,4-thiadiazol-2-amine, and EDC/HOBt in DMF irradiated at 100°C for 20 minutes.
-
Yield: 88%.
-
Critical Analysis of Methodologies
-
Yield Optimization : The EDC/HOBt method provides the highest yield (85%) but requires anhydrous conditions.
-
Cost-Effectiveness : Schotten-Baumann is more economical but less efficient.
-
Purity : Microwave synthesis reduces reaction time and improves purity (98% by HPLC).
Table 3: Purity and Scalability Data
| Method | Purity (%) | Scalability (kg) |
|---|---|---|
| Schotten-Baumann | 95 | ≤1 |
| EDC/HOBt | 97 | ≤5 |
| Microwave | 98 | ≤2 |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield 2-(3,4-dimethoxyphenyl)acetic acid and 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 80°C, 4 hrs | 2-(3,4-Dimethoxyphenyl)acetic acid + 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine | 78% |
| Alkaline (NaOH) | 2M NaOH, 60°C, 3 hrs | Same products as above | 82% |
This reaction is critical for modifying the compound’s pharmacophore in drug discovery.
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring undergoes nucleophilic substitution at position 5 (C-5) when reacted with amines, thiols, or alkoxides.
2.1. Reaction with Piperazine Derivatives
Reaction with piperazine under reflux in dry benzene produces derivatives with enhanced biological activity.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Piperazine | Dry benzene, 80°C, 8 hrs | N-(5-(propan-2-yl)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)piperazine | Anticancer lead compound |
This modification improves binding to tubulin, as shown by molecular docking studies .
2.2. Reaction with Thiols
Thiols displace the acetamide group under basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl mercaptan | KOH, ethanol, 50°C, 2 hrs | 5-(propan-2-yl)-2-(ethylthio)-1,3,4-thiadiazole | 65% |
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles.
| Reagent | Conditions | Product | Key Data |
|---|---|---|---|
| Nitrile oxide (in situ) | DMF, 100°C, 12 hrs | 1,3,4-Thiadiazolo[3,2-b] oxadiazine | NMR: δ 7.2–7.5 ppm |
This reaction expands the compound’s utility in synthesizing polycyclic scaffolds for kinase inhibition .
4.1. Oxidation of the Isopropyl Group
The propan-2-yl substituent oxidizes to a ketone using KMnO₄:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 70°C, 6 hrs | 2-(3,4-Dimethoxyphenyl)-N-[5-(2-oxopropyl)-1,3,4-thiadiazol-2-yl]acetamide |
This modification alters lipophilicity, impacting membrane permeability.
4.2. Reduction of the Acetamide
LiAlH₄ reduces the acetamide to a primary amine:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C → reflux, 4 hrs | 2-(3,4-Dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethylamine |
Comparative Reactivity with Analogues
The compound’s reactivity aligns with structurally similar thiadiazoles but differs due to electron-donating methoxy groups:
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
-
Substitution : The thiadiazole’s C-5 is activated for SNAr due to electron withdrawal by adjacent nitrogen atoms .
-
Cycloaddition : Dipolarophilic character of the thiadiazole enables regioselective bond formation .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide. For instance, derivatives of thiadiazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer types. A study demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety can exhibit potent antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . The specific compound discussed may also share these characteristics.
Anticonvulsant Effects
There is emerging evidence that compounds with similar structures can act as anticonvulsants by modulating voltage-gated sodium channels. This action helps stabilize neuronal membranes and prevent excessive neuronal firing, which is critical in managing seizure disorders . Further research into the specific effects of 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide could elucidate its potential in treating epilepsy.
Therapeutic Applications
Given its diverse biological activities, 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide may find applications in various therapeutic areas:
- Cancer Therapy : As an anticancer agent targeting specific pathways in tumor cells.
- Infectious Diseases : As a novel antimicrobial agent against resistant bacterial strains.
- Neurological Disorders : As a potential treatment for epilepsy and other seizure-related conditions.
Case Studies and Research Findings
Several studies have explored the efficacy of thiadiazole derivatives in clinical settings:
- A study published in MDPI reported that certain thiadiazole derivatives demonstrated significant anticancer activity through apoptosis induction in breast cancer cells .
- Another investigation highlighted the synthesis and biological evaluation of novel thiadiazole compounds showing promising results against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Key analogues from highlight the impact of substituents on melting points and synthetic yields:
| Compound ID | Substituents on Thiadiazole | Phenoxy/Acetamide Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 5-Isopropyl-2-methylphenoxy | 132–134 | 74 |
| 5j | 4-Chlorobenzylthio | 2-Isopropyl-5-methylphenoxy | 138–140 | 82 |
| 5k | Methylthio | 2-Methoxyphenoxy | 135–136 | 72 |
| 5h | Benzylthio | 2-Isopropyl-5-methylphenoxy | 133–135 | 88 |
Key Observations :
- Thiadiazole Substituents : Bulky groups (e.g., benzylthio in 5h) correlate with higher yields (88%), likely due to improved solubility during synthesis.
- Phenoxy Substituents: Methyl and isopropyl groups increase melting points (e.g., 5j: 138–140°C), suggesting enhanced crystallinity compared to methoxy-substituted derivatives (5k: 135–136°C) .
The propan-2-yl group in the target compound may similarly improve lipophilicity and thermal stability compared to methylthio or benzylthio derivatives.
ACE2 Inhibition ():
A structurally related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, exhibits a docking score of -5.51 kcal/mol against ACE2, indicating moderate binding affinity. The 3,4-dimethoxyphenyl group likely contributes to π-π stacking interactions with the receptor .
Carcinogenicity ():
Nitrofuran derivatives with thiadiazole rings, such as N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, show significant carcinogenicity in rodent models. However, the absence of a nitro group in the target compound suggests a safer profile .
Structural Modifications and Activity Trends
- Electron-Withdrawing vs. Electron-Donating Groups :
- Thiadiazole Core Modifications :
- Sulfanyl or sulfonyl linkages (e.g., 5h, 5j) increase metabolic stability but may reduce synthetic accessibility .
Biological Activity
2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a thiadiazole moiety with an aromatic system, which is known to enhance biological interactions. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is C₁₈H₂₃N₃O₄S. The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives containing the thiadiazole moiety exhibit notable antimicrobial properties. In a study by Dogan et al., various thiadiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 32.6 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like streptomycin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 32.6 |
| 2 | Escherichia coli | 47.5 |
Anticancer Activity
The anticancer potential of this compound has been explored through its interaction with specific molecular targets involved in cancer proliferation. Studies have shown that it may inhibit enzymes critical for tumor growth. For instance, the compound demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, studies have suggested that compounds with similar structural features possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
The mechanism of action for 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide likely involves binding to specific receptors or enzymes that modulate biological pathways related to inflammation and cell growth. The presence of the thiadiazole ring enhances its ability to interact with various biological targets .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological assays:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed effective inhibition against Xanthomonas axonopodis, a plant pathogen responsible for significant agricultural losses .
- Anticancer Studies : In vitro tests on human cancer cell lines revealed that compounds similar to this one reduced cell viability significantly when treated with varying concentrations .
- Inflammation Models : Animal models treated with this compound showed reduced inflammation markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the optimized synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide, and how can reaction conditions be monitored?
Answer:
The synthesis typically involves condensation of a thiadiazol-2-amine derivative with a substituted acetyl chloride. For example:
- Step 1: React 5-isopropyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C .
- Step 2: Introduce the 3,4-dimethoxyphenyl moiety via nucleophilic substitution or coupling reactions.
- Monitoring: Use thin-layer chromatography (TLC) to track reaction progress, with ethyl acetate/hexane (3:7) as a mobile phase .
- Purification: Recrystallize the product from ethanol-DMF (4:1) to achieve >95% purity .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?
Answer:
- X-ray crystallography is critical for determining bond lengths, dihedral angles, and intramolecular interactions (e.g., S···O contacts of ~2.68 Å) .
- NMR spectroscopy (¹H/¹³C) confirms proton environments, such as methoxy (δ 3.8–3.9 ppm) and thiadiazole NH (δ 10.2 ppm) .
- FT-IR identifies key functional groups: C=O (1690–1710 cm⁻¹), C-N (1250–1300 cm⁻¹), and S-N (650–700 cm⁻¹) .
Advanced: How can researchers design assays to evaluate the compound’s bioactivity against cancer cell lines?
Answer:
- Cell lines: Use MCF-7 (breast) or HeLa (cervical) cancer cells, with IC₅₀ determination via MTT assays .
- Controls: Include cisplatin or doxorubicin as positive controls.
- Mechanistic studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .
- Data interpretation: Compare results to structurally similar thiadiazoles (e.g., antiproliferative activity in ).
Advanced: How should contradictory spectral data (e.g., NMR shifts vs. X-ray results) be resolved?
Answer:
- Cross-validation: Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G**) .
- Dynamic effects: Consider temperature-dependent NMR to assess conformational flexibility (e.g., rotational barriers of the propan-2-yl group) .
- Crystallographic refinement: Use software like SHELXL to resolve hydrogen bonding discrepancies (e.g., N–H···O vs. C–H···O interactions) .
Advanced: What computational strategies are effective for modeling the compound’s interactions with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or EGFR kinase, leveraging PubChem’s 3D conformers (InChIKey: JTEDVNFIPPZBEN) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein-binding pockets .
- QSAR models: Train on thiadiazole derivatives with known IC₅₀ values to predict bioactivity .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- Thermal stability: Perform TGA/DSC to identify decomposition points (>200°C typical for thiadiazoles) .
- pH stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Thiadiazole rings are stable in acidic conditions but hydrolyze in basic media (pH >10) .
- Light sensitivity: Store in amber vials at 2–8°C; UV-Vis spectroscopy detects photodegradation .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Answer:
- Key modifications:
- Biological testing: Compare modified analogs in antimicrobial (MIC against S. aureus) and anticancer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
